molecular formula C18AlF15 B3048427 Tris(pentafluorophenyl)alumane CAS No. 168704-96-9

Tris(pentafluorophenyl)alumane

Cat. No.: B3048427
CAS No.: 168704-96-9
M. Wt: 528.1 g/mol
InChI Key: POHPFVPVRKJHCR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(pentafluorophenyl)alumane can be synthesized through the reaction of aluminium trichloride with pentafluorophenyl lithium in anhydrous conditions. The reaction typically proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}_6\text{F}_5\text{Li} \rightarrow \text{Al}(\text{C}_6\text{F}_5)_3 + 3 \text{LiCl} ] This reaction requires careful control of temperature and the exclusion of moisture to prevent hydrolysis of the intermediate products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive reagents and to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tris(pentafluorophenyl)alumane undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, lithium aluminium hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under anhydrous and inert conditions to prevent unwanted side reactions .

Major Products: The major products formed from these reactions include aluminium oxide, pentafluorophenyl derivatives, and substituted aluminium compounds .

Mechanism of Action

The mechanism by which tris(pentafluorophenyl)alumane exerts its effects is primarily through its strong Lewis acidity. The aluminium center acts as an electron acceptor, facilitating various chemical transformations. The pentafluorophenyl groups enhance the electron-withdrawing capability of the aluminium, making it highly reactive towards nucleophiles . This reactivity is exploited in catalysis and other applications where the compound can activate substrates and promote reaction pathways .

Comparison with Similar Compounds

Uniqueness: Tris(pentafluorophenyl)alumane is unique due to its combination of high thermal stability and strong Lewis acidity, which is not commonly found in other organoaluminium compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

tris(2,3,4,5,6-pentafluorophenyl)alumane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6F5.Al/c3*7-2-1-3(8)5(10)6(11)4(2)9;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHPFVPVRKJHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[Al](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18AlF15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586920
Record name Tris(pentafluorophenyl)alumane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168704-96-9
Record name Tris(pentafluorophenyl)alumane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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